

# Nemtabrutinib neutrophil count decreased management

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## Compound Focus: Nemtabrutinib

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## Incidence and Severity in Clinical Trials

The following table summarizes the incidence of decreased neutrophil count observed in clinical trials of **nemtabrutinib** 65 mg for various B-cell malignancies.

Trial Identifier	Cancer Type	Any Grade Incidence	Grade 3 or 4 Incidence	Citation
BELLWAVE-001 (NCT03162536)	Hematologic Malignancies (Pooled, n=112)	20% (Treatment-related)	17% (Treatment-related)	[1]
BELLWAVE-001	CLL/SLL (n=74)	31% (All TEAEs*)	27% (All TEAEs*)	[2]
BELLWAVE-003 (NCT04728893)	Follicular Lymphoma (n=36)	28% (All TEAEs*)	8% (All TEAEs*)	[3]

\*TEAE: Treatment-Emergent Adverse Event

## Frequently Asked Questions (FAQs)

**Q1: What is the clinical significance of a decreased neutrophil count?** A decreased absolute neutrophil count (ANC), or neutropenia, increases the risk of bacterial and fungal infections. The infection risk is categorized as:

- **Moderate:** ANC < 1000 cells/ $\mu$ L
- **Severe:** ANC < 500 cells/ $\mu$ L Fever in the context of a low ANC requires same-day medical evaluation [4].

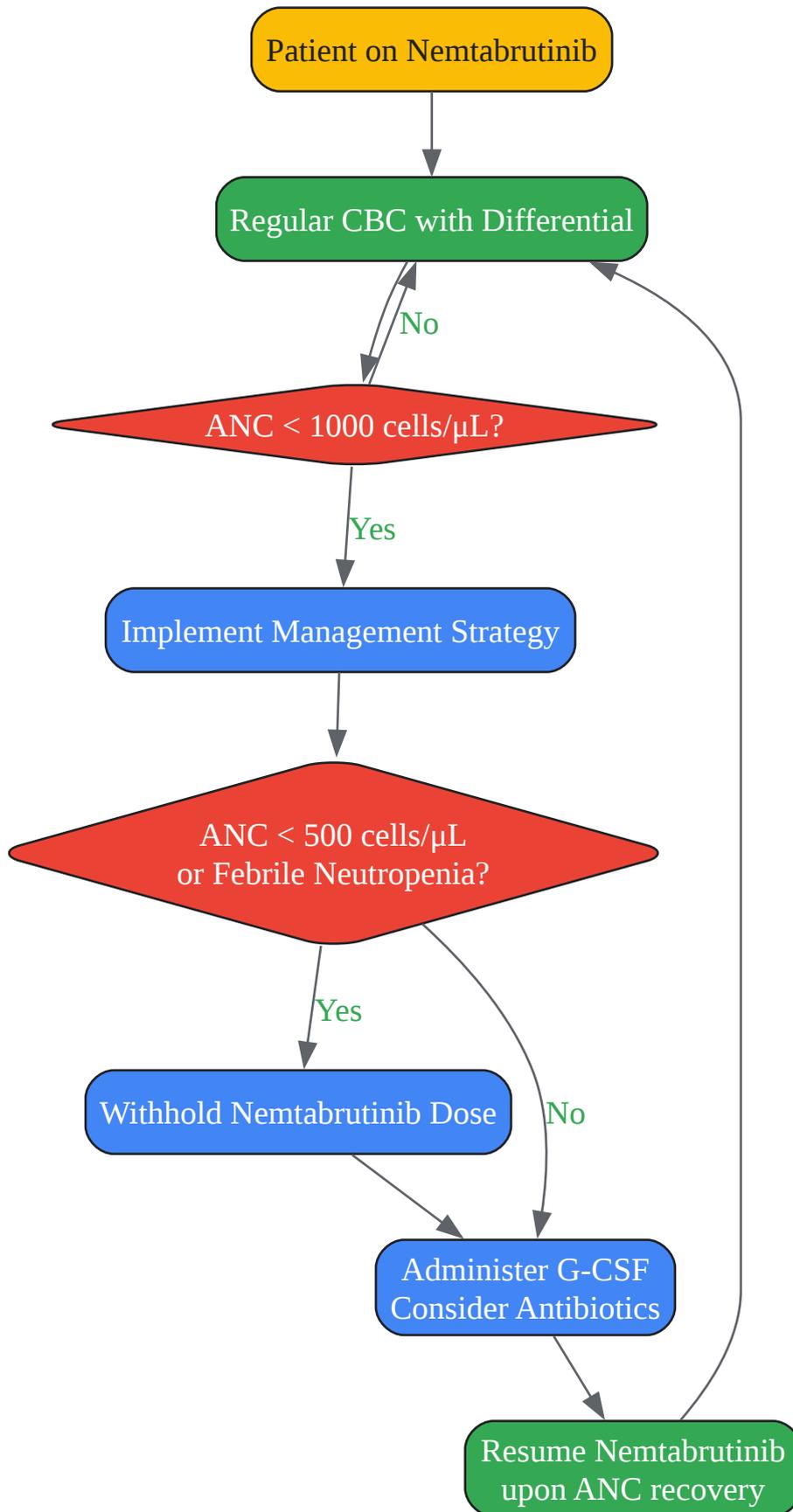
**Q2: How was neutropenia managed in the nemtabrutinib clinical trials?** In the trials, neutropenia was managed with close monitoring and standard interventions. A low incidence of treatment discontinuation directly due to this adverse event was reported [5] [3]. Management strategies typically involve:

- **Regular Monitoring:** Performing complete blood counts (CBC) with differential at baseline and regularly during treatment cycles.
- **Dose Modification:** Temporarily withholding **nemtabrutinib** for severe (Grade 3/4) neutropenia, particularly if associated with infection or fever.
- **Standard Medical Support:** Using granulocyte colony-stimulating factors (G-CSFs) to stimulate neutrophil production in the bone marrow, as per institutional guidelines.

**Q3: Were there any notable patterns of neutropenia in specific patient subgroups?** The BELLWAVE-001 trial showed that neutropenia was a common adverse event across patients with various B-cell malignancies. It was observed in patients with CLL/SLL who were heavily pretreated, with a median of 4 prior lines of therapy [1] [2].

## Experimental & Clinical Monitoring Protocol

For researchers and clinicians, the following workflow outlines a standard protocol for monitoring and managing neutrophil counts during **nemtabrutinib** treatment, based on clinical trial practices.



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## Key Takeaways for Professionals

- **Manageable Toxicity:** Neutropenia is a known, dose-related, and manageable side effect of **nemtabrutinib**, consistent with the profile of other BTK inhibitors [1] [3].
- **Proactive Monitoring is Essential:** The cornerstone of management is a protocol of regular CBC monitoring to detect neutropenia early, allowing for timely intervention before it leads to serious infection [4].
- **Standard Interventions Apply:** Management follows established oncologic principles, including dose delays and the use of growth factor support, which were effective in maintaining patients on therapy in clinical trials [5] [2].

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## References

1. UPDATED ANALYSIS OF BELLWAVE-001: A PHASE ... [pmc.ncbi.nlm.nih.gov]
2. Nemtabrutinib Generates Responses, Displays ... [onclive.com]
3. Nemtabrutinib Shows Promise in Relapsed/Refractory ... [targetedonc.com]
4. Neutrophils, Absolute Biomarker Test [superpower.com]
5. Nemtabrutinib, new reversible BTK Inhibitor [healthtree.org]

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